molecular formula C16H11Cl2N7O B5261868 N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B5261868
M. Wt: 388.2 g/mol
InChI Key: SMTJESATASERRK-UHFFFAOYSA-N
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Description

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a triazolopyrimidine core and a dichlorobenzyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in absolute ethanol under ice bath conditions . The resulting intermediate is then reacted with carbon disulfide and triethylamine in anhydrous ethanol, followed by the addition of 2,4-dichlorobenzyl chloride to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Cyclization: The triazolopyrimidine core can participate in cyclization reactions to form more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and acetonitrile, as well as catalysts such as palladium on carbon or copper acetate. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted triazolopyrimidines and their derivatives .

Scientific Research Applications

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or pathogens . The triazolopyrimidine core plays a crucial role in binding to the active sites of these targets, while the dichlorobenzyl group enhances the compound’s affinity and specificity.

Comparison with Similar Compounds

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N7O/c17-12-3-2-10(6-13(12)18)8-24-9-11(7-20-24)21-15(26)14-22-16-19-4-1-5-25(16)23-14/h1-7,9H,8H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTJESATASERRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)CC4=CC(=C(C=C4)Cl)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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